Methyl 5-chloro-3-hydroxythiophene-2-carboxylate
Overview
Description
Methyl 5-chloro-3-hydroxythiophene-2-carboxylate is a useful research compound. Its molecular formula is C6H5ClO3S and its molecular weight is 192.62 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
Methyl 5-chloro-3-hydroxythiophene-2-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with thiophenol in synthesizing nitro-products . The nature of these interactions often involves halogenation and subsequent reactions that lead to the formation of complex biochemical compounds .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been noted for its impact on the stability and degradation of cellular components, which in turn affects cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s molecular mechanism involves interactions that alter the biochemical pathways within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it needs to be stored in a dark place and under an inert atmosphere to maintain its stability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial biochemical interactions, while at higher doses, it can lead to toxic or adverse effects. The compound’s dosage threshold is critical in determining its safe and effective use in research .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical processes within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound interacts with transporters and binding proteins that determine its localization and accumulation in specific cellular compartments .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations influence the compound’s biochemical interactions and effects within cells .
Biological Activity
Methyl 5-chloro-3-hydroxythiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.
1. Chemical Structure and Properties
This compound features a thiophene ring substituted with a chlorine atom and a hydroxyl group, which enhances its reactivity and biological activity. The molecular formula is , with a molar mass of approximately 218.68 g/mol.
This compound is involved in several biochemical reactions and has been shown to interact with various enzymes and proteins:
- Enzyme Inhibition : It inhibits certain cytochrome P450 enzymes, which are crucial for drug metabolism, thereby influencing the pharmacokinetics of co-administered drugs.
- Oxidative Stress Modulation : It has been observed to modulate oxidative stress pathways, potentially enhancing cellular antioxidant defenses at lower doses.
3. Cellular Effects
This compound exhibits significant effects on cellular processes:
- Anti-inflammatory Activity : Studies indicate that this compound can reduce inflammation by modulating cytokine production and signaling pathways involved in inflammatory responses.
- Antimicrobial Properties : Preliminary studies suggest that it possesses antimicrobial activity against various bacterial strains, indicating potential therapeutic applications in treating infections.
The compound's biological effects are mediated through several mechanisms:
- Enzyme Binding : It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity.
- Cell Signaling Pathways : It influences key signaling pathways related to inflammation and oxidative stress, potentially altering cellular responses to environmental stimuli.
5.1 Anticancer Activity
Research has highlighted the anticancer potential of this compound:
- A study evaluated its efficacy against various cancer cell lines, demonstrating significant cytotoxic effects at specific concentrations. The compound was found to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent .
5.2 Dosage Effects in Animal Models
In animal models, the effects of this compound varied with dosage:
- At low doses, it enhanced antioxidant defenses and reduced markers of inflammation.
- Higher doses showed cytotoxicity against tumor cells but also raised concerns regarding toxicity in normal tissues.
6. Summary of Findings
The following table summarizes key findings related to the biological activity of this compound:
Biological Activity | Mechanism | Observations |
---|---|---|
Antimicrobial | Enzyme inhibition | Effective against various bacterial strains; potential for infection treatment |
Anti-inflammatory | Cytokine modulation | Reduces inflammation markers in vitro and in vivo |
Anticancer | Apoptosis induction | Significant cytotoxicity observed in cancer cell lines |
7. Conclusion
This compound is a promising compound with diverse biological activities, particularly in antimicrobial and anticancer applications. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.
Properties
IUPAC Name |
methyl 5-chloro-3-hydroxythiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO3S/c1-10-6(9)5-3(8)2-4(7)11-5/h2,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMWGXAXPBZMDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716089 | |
Record name | Methyl 5-chloro-3-hydroxythiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953092-76-7 | |
Record name | Methyl 5-chloro-3-hydroxythiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.